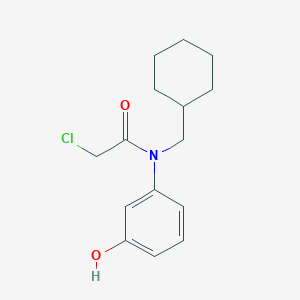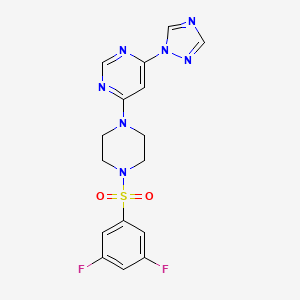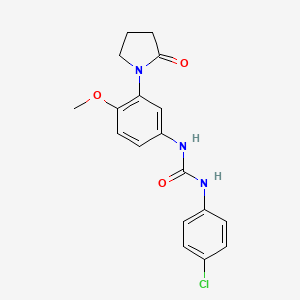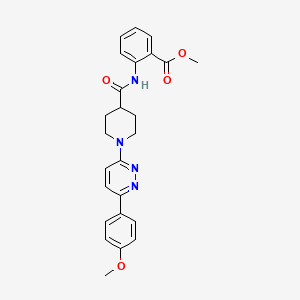
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide, also known as CCMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. CCMA is a derivative of acetaminophen and has been found to possess anti-inflammatory and analgesic properties. In
作用機序
The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide is not fully understood. However, it has been suggested that 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has been found to possess anti-inflammatory and analgesic properties in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the expression of COX-2 and NF-κB. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has also been found to reduce pain behavior in animal models of chronic pain.
実験室実験の利点と制限
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has also been found to be stable under various conditions, making it a useful tool for studying the mechanisms of inflammation and pain. However, there are also limitations to the use of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide in lab experiments. The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide is not fully understood, and its effects may vary depending on the experimental conditions.
将来の方向性
There are several future directions for research on 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide. One area of interest is the development of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide in the treatment of cancer. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has been found to possess anti-tumor properties in animal models, and further research is needed to determine its potential as a cancer therapy. Additionally, the mechanisms of action of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide need to be further elucidated to better understand its effects on inflammation and pain.
合成法
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-hydroxyacetophenone with cyclohexylmethylamine, followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-chloroacetamide to yield 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide.
科学的研究の応用
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for medical research. It has been studied for its potential use in the treatment of chronic pain, inflammation, and cancer. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
特性
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c16-10-15(19)17(11-12-5-2-1-3-6-12)13-7-4-8-14(18)9-13/h4,7-9,12,18H,1-3,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDNWSACFRBGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(C2=CC(=CC=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-chloro-2-[(2-oxochromen-3-yl)carbonylamino]benzoate](/img/structure/B2702820.png)
![(E)-N-[3-Methyl-1-oxo-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2702822.png)

![[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2702826.png)
![7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2702827.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2702831.png)




![5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B2702841.png)
